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Compound of Interest |

Compound Name: (2E)-4-Methoxy-2-butenoic Acid
CAS No.: 63968-74-1; 75933-65-2
Cat. No.: B2750659

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview for the structural elucidation of (2E)-4-
Methoxy-2-butenoic Acid. As a versatile a,3-unsaturated carboxylic acid, this compound
serves as a valuable building block in organic synthesis, particularly for crafting complex
molecules and potential pharmacological agents.[1] Its defined stereochemistry is crucial for
predictable reaction outcomes, making unambiguous structural confirmation an essential first
step in its application.[1]

Core Physicochemical Properties

(2E)-4-Methoxy-2-butenoic acid, with the molecular formula CsHsOs and a molecular weight
of approximately 116.12 g/mol , is a key intermediate in organic and medicinal chemistry
research.[1][2][3] This compound's structure features a conjugated system that includes an
electron-withdrawing carboxyl group and an electron-donating methoxy group, rendering it a
useful Michael acceptor in nucleophilic addition reactions.[1]

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2750659#bc-rfq
https://www.benchchem.com/product/b2750659/docs?utm_src=pdf-body#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation
https://www.benchchem.com/product/b2750659/docs?utm_src=pdf-body#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation
https://www.benchchem.com/product/b032713
https://www.benchchem.com/product/b032713
https://www.benchchem.com/product/b2750659/docs?utm_src=pdf-body#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation
https://www.benchchem.com/product/b032713
https://pubchem.ncbi.nlm.nih.gov/compound/15302979
https://www.scbt.com/p/2e-4-methoxy-2-butenoic-acid-63968-74-1
https://www.benchchem.com/product/b032713
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2750659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Molecular Formula CsHsOs3 PubChem|[2]

Molecular Weight 116.12 g/mol Santa Cruz Biotechnology[3]
CAS Number 63968-74-1 ChemicalBook[4]

IUPAC Name (E)-4-methoxybut-2-enoic acid PubChem[2]

Predicted pKa 4.37+0.10 Guidechem[5]

Melting Point 66-67 °C Echemi[6]

Synthesis Overview

While not found to occur naturally, (2E)-4-Methoxy-2-butenoic Acid is synthetically
accessible.[1] A common laboratory preparation involves the hydrolysis of its corresponding
ester, ethyl (2E)-4-methoxy-2-butenoate, using a base such as lithium hydroxide or sodium
hydroxide in a mixture of tetrahydrofuran (THF) and water.[1] The reaction progress is typically
monitored by thin-layer chromatography (TLC) until the starting ester is fully consumed.[1]

Integrated Spectroscopic Analysis for Structure
Elucidation

A multi-technique spectroscopic approach is indispensable for the unambiguous confirmation of
the (2E)-4-Methoxy-2-butenoic Acid structure. The following workflow outlines the logical
progression from initial analysis to final structural verification.

Caption: Logical workflow for the structure elucidation of (2E)-4-Methoxy-2-butenoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the foundational data for determining the carbon-hydrogen
framework of the molecule.

Experimental Protocol (*H and 3C NMR)

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/15302979
https://www.scbt.com/p/2e-4-methoxy-2-butenoic-acid-63968-74-1
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52694433.htm
https://pubchem.ncbi.nlm.nih.gov/compound/15302979
https://www.guidechem.com/encyclopedia/2e-4-methoxy-2-butenoic-acid-dic1330692.html
https://www.echemi.com/products/pd2108223442-2e-4-methoxy-2-butenoicacid.html
https://www.benchchem.com/product/b2750659/docs?utm_src=pdf-body#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation
https://www.benchchem.com/product/b032713
https://www.benchchem.com/product/b032713
https://www.benchchem.com/product/b032713
https://www.benchchem.com/product/b2750659/docs?utm_src=pdf-body#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation
https://www.benchchem.com/product/b2750659/docs?utm_src=pdf-body#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2750659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters
include a sufficient number of scans for a good signal-to-noise ratio, an appropriate
relaxation delay, and a spectral width that encompasses all expected proton signals.

e 13C NMR Acquisition: Using the same sample, acquire a proton-decoupled 13C spectrum. A
larger number of scans is typically required due to the lower natural abundance of the 13C
isotope.

e 2D NMR (COSY, HSQCQC): If further confirmation is needed, 2D experiments such as COSY
(to establish H-H correlations) and HSQC (to link protons to their directly attached carbons)
can be performed.

Data Interpretation
1H NMR:

» Olefinic Protons: Expect two signals in the vinyl region. The trans (E) configuration of the
double bond will result in a large coupling constant (typically >12 Hz) between these two
protons.

o Methylene Protons: A signal corresponding to the two protons of the CHz group adjacent to
the methoxy group.

o Methoxy Protons: A singlet integrating to three protons, characteristic of the -OCHs group.

» Carboxylic Acid Proton: A broad singlet, often downfield, corresponding to the acidic proton
of the -COOH group.

13C NMR:

e Carbonyl Carbon: A signal in the downfield region (typically >160 ppm) corresponding to the
carboxylic acid carbon.

» Olefinic Carbons: Two signals in the alkene region of the spectrum.
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e Methylene Carbon: A signal for the CH2 carbon.

e Methoxy Carbon: A signal for the -OCHs carbon.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insights into the
molecule's structure through its fragmentation pattern.

Experimental Protocol (Electron lonization - EI-MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography.

« lonization: Bombard the sample with high-energy electrons to induce ionization and
fragmentation.

e Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z)
ratio using a mass analyzer.

» Detection: Record the abundance of each ion to generate a mass spectrum.

Data Interpretation

e Molecular lon Peak (M*): The spectrum should display a peak corresponding to the exact
molecular weight of the compound (116.12 g/mol ).[3]

» Fragmentation Analysis: The energetically unstable molecular ions will break into smaller,
characteristic fragments.[7] For a,B-unsaturated carboxylic acids, common fragmentation
patterns include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups.[8]
The presence of the methoxy group may also lead to the loss of a methoxy radical (-OCHs,
M-31).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
the molecule.

Experimental Protocol (FTIR-ATR)
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o Sample Application: Place a small amount of the solid sample directly onto the diamond
crystal of the Attenuated Total Reflectance (ATR) accessory.

e Spectrum Acquisition: Apply pressure to ensure good contact and collect the infrared
spectrum.

» Data Processing: Perform a background subtraction to remove atmospheric (CO2, H20)
contributions.

Data Interpretation

The IR spectrum is expected to show characteristic absorption bands for the key functional

groups.[1]
Wavenumber Range (cm~?) Vibration Type Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid
~1700 C=0 stretch Conjugated Carboxylic Acid
~1650 C=C stretch Alkene
~1250-1000 C-O stretch Ether and Carboxylic Acid
~970 C-H bend (out-of-plane) trans-disubstituted Alkene

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The
position of the C=0 stretch is indicative of conjugation with the C=C double bond. A strong
band around 970 cm~1 is highly diagnostic for the trans or E configuration of the double bond.

Conclusion

The synergistic application of NMR spectroscopy, mass spectrometry, and infrared
spectroscopy provides a robust and self-validating system for the complete structure
elucidation of (2E)-4-Methoxy-2-butenoic Acid. This comprehensive analytical approach
ensures the high degree of certainty required for its use in advanced research and
development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/15302979
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)/Instrumental_Analysis/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragmentation.html
https://www.benchchem.com/product/b2750659?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/b032713
https://pubchem.ncbi.nlm.nih.gov/compound/15302979
https://pubchem.ncbi.nlm.nih.gov/compound/15302979
https://www.scbt.com/p/2e-4-methoxy-2-butenoic-acid-63968-74-1
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52694433.htm
https://www.guidechem.com/encyclopedia/2e-4-methoxy-2-butenoic-acid-dic1330692.html
https://www.echemi.com/products/pd2108223442-2e-4-methoxy-2-butenoicacid.html
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b2750659/docs#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation
https://www.benchchem.com/product/b2750659/docs#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation
https://www.benchchem.com/product/b2750659/docs#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation
https://www.benchchem.com/product/b2750659/docs#2e-4-methoxy-2-butenoic-acid-a-comprehensive-technical-guide-to-structure-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2750659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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